N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-chlorobenzoyl chloride with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. It can bind to the active sites of these enzymes, thereby blocking their activity and leading to the suppression of inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12ClNO3 |
---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-6-7-11-14(20)9-16(22-15(11)8-10)17(21)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,21) |
InChI Key |
POLMJRIWYXJLQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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